2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid typically involves the chlorination of 4,5,7-trimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4,5,7-trimethylquinoline-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4,5,7-Trimethylquinoline
- 2-Chloro-3-methylquinoline
Uniqueness
2-Chloro-4,5,7-trimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the quinoline ring enhances its stability and reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-4,5,7-trimethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-6-4-7(2)10-8(3)11(13(16)17)12(14)15-9(10)5-6/h4-5H,1-3H3,(H,16,17) |
InChI Key |
MWYQEARCWLCRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=NC2=C1)Cl)C(=O)O)C)C |
Origin of Product |
United States |
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